molecular formula C19H13N3O5 B2676528 N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 476281-83-1

N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2676528
CAS No.: 476281-83-1
M. Wt: 363.329
InChI Key: VNLAHBGITASOLR-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound of interest in chemical and pharmaceutical research. Its structure incorporates a benzamide core linked to both a 1,3-dioxoisoindolinyl group and a 2,5-dioxopyrrolidin-1-yl (also known as an N-hydroxysuccinimide or NHS ester) moiety. The NHS ester group is a well-characterized reactive functionality widely used in bioconjugation chemistry. It reacts selectively with primary amine groups (e.g., lysine residues in proteins or amine-modified biomolecules) to form stable amide bonds, enabling the covalent attachment of molecules for probe development or material functionalization . Compounds featuring the 1,3-dioxoisoindolin (phthalimide) scaffold have been explored in various medicinal chemistry contexts, including as building blocks for inhibitors and protein degraders . The specific research applications for this combined-structure molecule could include its use as a novel linker for constructing Proteolysis-Targeting Chimeras (PROTACs) or other bifunctional degraders, given the known use of phthalimide derivatives in recruiting E3 ubiquitin ligase machinery . Furthermore, related sulfonamidobenzoic acid derivatives have demonstrated potential as capsid-binding inhibitors against enteroviruses, suggesting a possible avenue for antiviral research . This product is provided as a stable, high-purity solid to ensure consistent performance in experimental settings. It is intended for research applications in laboratory studies only. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-14-8-9-15(24)22(14)11-6-4-10(5-7-11)17(25)20-13-3-1-2-12-16(13)19(27)21-18(12)26/h1-7H,8-9H2,(H,20,25)(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLAHBGITASOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Formation of the Pyrrolidinedione Moiety: This can be synthesized by the cyclization of glutamic acid derivatives or through the reaction of succinic anhydride with amines.

    Coupling Reaction: The final step involves coupling the phthalimide and pyrrolidinedione moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide and pyrrolidinedione moieties may contribute to its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of MPPB and Its Derivatives

Compound Core Structure Key Substituent mAb Increase* Cell-Specific Productivity Viability Galactosylation Effect
MPPB 2,5-Dioxopyrrolidin-1-yl benzamide 2,5-Dimethylpyrrole 125–158% 108–392% >80% Suppressed (G1F ↓ 24.5% → 14.8%)
2,5-Dimethylpyrrole (Compound 13) N/A 2,5-Dimethylpyrrole N/A 2.2-fold vs. control >80% Not reported
Alkyl Pyrroles (Compounds 9–14) Variable Alkyl-substituted pyrroles N/A 1.4–7.8-fold vs. control <50% Not reported
Target Compound (Hypothetical) 2,5-Dioxopyrrolidin-1-yl benzamide 1,3-Dioxoisoindolin-4-yl Unknown Unknown Unknown Unknown

*Relative to untreated controls.

Key Findings:

MPPB :

  • Mechanism : Suppresses cell growth, increases glucose uptake (+0.74 pmol/cell/day vs. 0.63 in controls), and elevates intracellular ATP levels, enhancing mAb production .
  • Glycosylation : Reduces galactosylation (critical for mAb quality control), specifically lowering G1F glycans from 24.5% to 14.8% .
  • SAR Insights : The 2,5-dimethylpyrrole group is essential for activity; removal or substitution reduces efficacy .

2,5-Dimethylpyrrole (Compound 13) :

  • Achieves a 2.2-fold increase in cell-specific productivity without compromising viability, outperforming other alkyl pyrroles .

Other Pyrrole Derivatives :

  • Alkyl-substituted pyrroles (e.g., Compounds 9–14) boost productivity up to 7.8-fold but severely reduce viability (<50%) .

Comparison with Non-Pyrrole Additives

Several non-pyrrole compounds modulate mAb production in rCHO cells through distinct pathways:

Table 2: Comparison with Non-Structural Analogs

Compound Mechanism of Action mAb Increase Drawbacks
Valproic Acid Enhances galactosylation Moderate Risk of over-galactosylation
3-Methyladenine Upregulates unfolded protein response 20–40% Limited scalability
CDK4/6 Inhibitor Arrests cell cycle 50–70% High cost
MPPB Suppresses growth, boosts ATP 125–158% Galactosylation suppression

Key Insights:

  • MPPB’s unique combination of growth suppression and metabolic activation distinguishes it from additives like valproic acid or CDK4/6 inhibitors, which target specific pathways (e.g., cell cycle arrest) .
  • Unlike MPPB, most additives either fail to improve productivity without viability loss or adversely affect glycosylation profiles .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound notable for its structural features, which include an isoindoline moiety and a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter receptors and anticancer properties.

Structural Characteristics

The compound can be characterized by its molecular formula C16H16N2O3C_{16}H_{16}N_{2}O_{3} and a molecular weight of 284.31 g/mol. Its structure includes:

  • Isoindoline moiety : Contributes to the compound's ability to interact with biological targets.
  • Pyrrolidine ring : Enhances the compound's pharmacological profile through its reactivity and potential to form stable interactions with biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Positive Allosteric Modulation : The compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and implicated in various neurological disorders such as schizophrenia and Parkinson's disease.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, particularly against BRCA1/2-deficient cancer cells. This is attributed to its ability to interfere with DNA repair mechanisms, leading to synthetic lethality in these cells .

The biological activity of this compound can be explained through its interaction with specific receptors and pathways:

  • Receptor Modulation : By binding to allosteric sites on mGluRs, the compound enhances receptor activity without directly activating them. This modulation can lead to increased neurotransmitter release and improved synaptic plasticity.
  • Inhibition of DNA Repair : The compound's structural similarity to other known PARP inhibitors suggests it may inhibit PARP enzymes involved in DNA repair processes. This inhibition can lead to increased DNA damage in cancer cells lacking effective repair mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of this compound:

StudyFindings
Identified as a positive allosteric modulator of mGluRs; potential therapeutic applications in neurological disorders.
Demonstrated efficacy as a PARP inhibitor with IC50 values in the low nanomolar range; showed promise against BRCA-deficient cancers.
Highlighted the synthesis routes and structural characteristics that contribute to its biological activity.

Q & A

Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can intermediates be characterized?

The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Formation of benzohydrazide intermediates by reacting 4-fluorobenzoic acid with hydrazine hydrate under reflux (ethanol, 16 hours) .
  • Step 2 : Cyclization with phthalic anhydride in acetic acid (reflux, 12 hours) to introduce the isoindolinone moiety .
  • Intermediate characterization : Use FT-IR (amide C=O stretch at ~1670 cm⁻¹), NMR (aromatic protons at δ 7.93–8.08 ppm), and HRMS (exact mass confirmation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Single-crystal XRD : Resolves 3D packing (e.g., monoclinic P21/n space group, a = 14.094 Å, b = 7.248 Å) and hydrogen-bonding networks (N–H···O, O–H···O) .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical values (B3LYP/6-311G++(d,p) basis set) to validate geometry .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12.8% H···O contacts) to explain crystal stability .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • HOMO-LUMO analysis : Determines energy gaps (e.g., ΔE = 3.78 eV) to assess charge transfer potential and nucleophilic/electrophilic sites .
  • Molecular electrostatic potential (MEP) maps : Visualize electron-rich (isoindolinone O atoms) and electron-deficient (fluorobenzamide F) regions .

Advanced Research Questions

Q. How to resolve contradictions between predicted and observed pharmacological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Target validation : Use kinase inhibition assays (e.g., COX-1/2 for anti-inflammatory claims) and cytotoxicity screens (e.g., NCI-60 cell lines for anticancer activity) to verify specificity .
  • SAR studies : Modify substituents (e.g., replace fluorine with Cl/CF₃) and correlate with bioactivity trends .
  • Docking simulations : Compare binding affinities to protein targets (e.g., COX-2 vs. tubulin) using AutoDock Vina .

Q. What strategies optimize reaction yields and purity for scaled synthesis?

  • Catalyst screening : Test EDC/HOBt vs. DCC for amide coupling efficiency in acetonitrile (yields improved from 65% to 82%) .
  • Solvent optimization : Compare acetic acid (reflux) vs. DMF (microwave-assisted) to reduce byproducts .
  • Crystallization control : Use chloroform/methanol (1:1) for recrystallization to enhance purity (>98%) .

Q. How to design in vivo and in silico studies to evaluate pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .
  • In vivo anticoagulant assays : Administer 10–50 mg/kg doses in rodent models and measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation at isoindolinone) .

Q. What experimental and computational approaches reconcile discrepancies in DFT-calculated vs. XRD-observed bond lengths?

  • Basis set refinement : Switch from 6-311G++(d,p) to def2-TZVP for better accuracy in π-π stacking regions .
  • Thermal motion correction : Apply TLS (Translation-Libration-Screw) models to XRD data to account for anisotropic displacement .
  • Dynamic simulations : Run molecular dynamics (MD) at 298 K to assess thermal effects on bond distortion .

Q. How can AI-driven tools enhance the design of derivatives with improved bioactivity?

  • Generative models : Use REINVENT or ChemBERTa to propose novel analogs targeting specific receptors (e.g., EGFR inhibitors) .
  • Reaction prediction : IBM RXN for Chemistry predicts feasible synthetic pathways for proposed derivatives .
  • Multi-objective optimization : Balance potency (IC50), solubility (LogS), and toxicity (LD50) via Pareto-front analysis .

Methodological Guidelines

  • Data contradiction resolution : Cross-validate computational predictions (e.g., docking scores) with experimental IC50 values and structural analogs’ activities .
  • Advanced characterization : Combine SC-XRD with solid-state NMR to resolve polymorphic ambiguities .
  • Ethical AI use : Ensure transparency in training datasets and avoid overfitting in QSAR models .

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